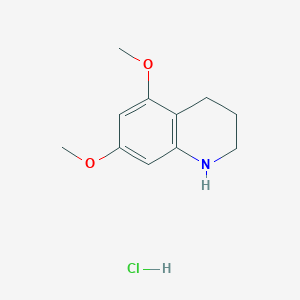

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNIUMVHCIPOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C(=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

Reduction: Reduction reactions can further saturate the ring system.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This tetrahydroisoquinoline derivative shares structural similarities but differs in the substitution pattern (6,7-dimethoxy vs. 5,7-dimethoxy) and the addition of a 4'-dimethylaminophenyl group. Key findings include:

- Analgesic and Anti-Inflammatory Activity : At 0.5 mg/kg, it exhibited 3.3× greater anti-inflammatory efficacy than diclofenac sodium in acute arthritis models .

- Structural Analog : Papaverine, a myotropic antispasmodic, is its closest structural analog but lacks analgesic or anti-inflammatory utility .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Salsolinol)

- Pharmacology: Acts as a β-adrenoceptor modulator, though with weak agonistic/antagonistic activity .

- Synthesis : Used as a precursor in multidrug resistance (MDR) modulators, such as compound MC70 , which enhances doxorubicin transport across the blood-brain barrier .

- Safety Data : Molecular weight 229.70 g/mol; CAS 2328-12-3; commercially available with 97% purity .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Variation : Chlorine replaces methoxy groups, altering electronic properties.

- Applications : Investigated as a cytotoxic agent; molecular weight 238.54 g/mol (CAS 73075-47-5) .

Tetrahydropapaverine Hydrochloride

- Natural Analog : Contains additional 3,4-dimethoxybenzyl and 6,7-dimethoxy groups (CAS 6429-04-5).

Pharmacological and Structural Comparison Table

Abbreviations: THQ = tetrahydroquinoline; THIQ = tetrahydroisoquinoline; DMA = dimethylamino.

Mechanistic and Therapeutic Insights

- Anticancer Activity: 5,7-Dimethoxy-THQ derivatives likely act via tubulin inhibition or DNA intercalation, similar to other tetrahydroquinolines .

- Anti-Inflammatory Action : The 1-(4'-DMA-Phe)-6,7-Dimethoxy-THIQ derivative suppresses prostaglandin synthesis more effectively than NSAIDs, explaining its higher therapeutic index .

- Structural Determinants : Methoxy groups enhance lipophilicity and receptor binding, while chloro substituents increase electrophilicity and cytotoxicity .

Biological Activity

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15NO2·HCl

- Structural Characteristics : The compound features a tetrahydroquinoline core with methoxy groups at the 5 and 7 positions. This unique substitution pattern influences its reactivity and biological properties.

This compound is classified as an isoquinoline alkaloid. Isoquinoline alkaloids are known to interact with various biochemical pathways and molecular targets:

- Biochemical Pathways : These compounds can modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.

- Pharmacokinetics : The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 Value (μM) | Activity Description |

|---|---|---|

| H460 | 4.9 ± 0.7 | High potency |

| A-431 | 2.0 ± 0.9 | Very high potency |

| HT-29 | 4.4 ± 1.3 | High potency |

| DU145 | 12.0 ± 1.6 | Moderate potency |

| MCF7 | 14.6 ± 3.9 | Moderate potency |

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline for their anticancer properties. The study demonstrated that modifications in the aryl groups significantly influenced the antiproliferative effects:

- Compounds with unsubstituted phenyl rings showed up to 90% growth inhibition in certain cancer cell lines compared to their parent compounds .

- The lead compound demonstrated effective inhibition across multiple cancer types, indicating its potential as a therapeutic agent.

Research Applications

The compound is being explored for several applications in scientific research:

- Medicinal Chemistry : Investigations into its use as a scaffold for developing new anticancer agents.

- Neurodegenerative Diseases : Research is ongoing to assess its neuroprotective effects and potential therapeutic roles in conditions like Alzheimer's disease .

- Material Science : Its unique chemical properties may also lend themselves to applications in developing new materials .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms methoxy group positioning (δ 3.7–3.9 ppm for OCH₃) and tetrahydroquinoline ring saturation .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., oxidation to quinoline derivatives) using C18 columns and acetonitrile/water gradients .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns in crystalline salts .

For advanced studies, in silico modeling (e.g., DFT calculations) predicts electronic effects of substituents on bioactivity .

How do structural modifications (e.g., fluorination or alkylation) impact the biological activity of 5,7-dimethoxy-tetrahydroquinoline analogs?

Q. Advanced

- Fluorination : Introducing fluorine at position 7 (as in 7-fluoro-5-methoxy analogs) enhances metabolic stability and receptor binding affinity via electron-withdrawing effects .

- Alkylation : N-methyl or benzyl groups increase lipophilicity, improving CNS penetration but potentially reducing aqueous solubility .

- Methoxy positional isomerism : 5,7- vs. 6,7-dimethoxy configurations alter steric hindrance, affecting interactions with enzymes like monoamine oxidases .

Comparative SAR tables for analogs (e.g., papaverine derivatives) highlight that 5,7-substitution optimizes analgesic activity, while 6,7-substitution favors antispasmodic effects .

What are the best practices for evaluating the stability of 5,7-dimethoxy-tetrahydroquinoline hydrochloride under experimental conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and varied pH (1–13) to identify degradation pathways (e.g., demethylation or ring oxidation) .

- Kinetic profiling : Use HPLC to track degradation rates and calculate Arrhenius parameters for shelf-life prediction .

- Stabilizers : Co-solvents (e.g., PEG-400) or antioxidants (e.g., ascorbic acid) mitigate oxidative decomposition in aqueous buffers .

How can researchers design in vivo studies to assess the neuropharmacological potential of 5,7-dimethoxy-tetrahydroquinoline derivatives?

Q. Advanced

- Model selection : Use murine neuropathic pain models (e.g., chronic constriction injury) for analgesia or Morris water maze for cognitive effects .

- Dosing regimens : Subcutaneous or intraperitoneal administration (0.1–10 mg/kg) with pharmacokinetic profiling (plasma/brain tissue LC-MS) ensures target engagement .

- Biomarker analysis : Measure cytokines (IL-6, TNF-α) or neurotransmitters (dopamine, serotonin) via ELISA or microdialysis to correlate bioactivity with molecular pathways .

What computational tools are recommended for predicting the ADMET properties of 5,7-dimethoxy-tetrahydroquinoline analogs?

Q. Advanced

- SwissADME : Predicts solubility, BBB permeability, and CYP450 interactions based on logP (2.5–3.5 for optimal bioavailability) .

- Molecular docking (AutoDock Vina) : Screens against targets like μ-opioid receptors or COX-2 to prioritize analogs with high binding scores .

- ProTox-II : Assesses toxicity risks (e.g., hepatotoxicity) and LD₅₀ estimates for preclinical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.